Cas no 104987-16-8 (Δ23-FK-506)

Δ23-FK-506 化学的及び物理的性質
名前と識別子
-
- Δ23-FK-506
- DELTA23-FK 506
- Tacrolimus Diene
- (3S,4R,8R,12S,14S,15R,16S,18R,19R,26aS)-8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Tetradecahydro-19-hydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy(5E,9E)-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone
- 23,24-Anhydro tacrolimus
- delta23-FK-506
- SCHEMBL15462582
- Tacrolimus impurity, tacrolimus diene- [USP]
- (3S,4R,8R,12S,14S,15R,16S,18R,19R,26aS)-8,11,12,13,14,15,16,17,18,19,24,25,26,26a-tetradecahydro-19-hydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy(5E,
- (1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone
- LOS6YV3B9N
- UNII-LOS6YV3B9N
- TACROLIMUS DIENE [USP IMPURITY]
- TACROLIMUS MONOHYDRATE IMPURITY I [EP IMPURITY]
- 104987-16-8
- Q27283102
- .DELTA.23-FK-506
-
- インチ: InChI=1S/C44H67NO11/c1-10-13-32-21-26(2)20-27(3)22-37(53-8)40-38(54-9)24-30(6)44(51,56-40)41(48)42(49)45-19-12-11-14-33(45)43(50)55-39(28(4)15-17-34(32)46)29(5)23-31-16-18-35(47)36(25-31)52-7/h10,15,17,21,23,27-28,30-33,35-40,47,51H,1,11-14,16,18-20,22,24-25H2,2-9H3
- InChIKey: PLHJNIVKYISEQW-UHFFFAOYSA-N
- ほほえんだ: COC1CC(CCC1O)\C=C(/C)C1OC(=O)C2CCCCN2C(=O)C(=O)C2(O)OC(C(CC2C)OC)C(CC(C)C\C(C)=C\C(CC=C)C(=O)\C=C\C1C)OC |t:45,53|
計算された属性
- せいみつぶんしりょう: 785.47100
- どういたいしつりょう: 785.47141195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 56
- 回転可能化学結合数: 7
- 複雑さ: 1490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 13
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 158Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.016 g/l)(25ºC)、
- PSA: 158.13000
- LogP: 5.38210
Δ23-FK-506 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F370015-5mg |
Δ23-FK-506 |
104987-16-8 | 5mg |
$ 230.00 | 2023-09-07 | ||
TRC | F370015-25mg |
Δ23-FK-506 |
104987-16-8 | 25mg |
$ 999.00 | 2023-09-07 | ||
TRC | F370015-50mg |
Δ23-FK-506 |
104987-16-8 | 50mg |
$ 1892.00 | 2023-09-07 | ||
A2B Chem LLC | AE10768-50mg |
23,24-Anhydro Tacrolimus |
104987-16-8 | 50mg |
$1933.00 | 2024-04-20 | ||
A2B Chem LLC | AE10768-25mg |
23,24-Anhydro Tacrolimus |
104987-16-8 | 25mg |
$1091.00 | 2024-04-20 | ||
A2B Chem LLC | AE10768-5mg |
23,24-Anhydro Tacrolimus |
104987-16-8 | 5mg |
$345.00 | 2024-04-20 |
Δ23-FK-506 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Δ23-FK-506に関する追加情報
Research Briefing on Δ23-FK-506 (CAS: 104987-16-8): Recent Advances and Implications
Δ23-FK-506 (CAS: 104987-16-8), a structural analog of the well-known immunosuppressant tacrolimus (FK-506), has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry. This briefing synthesizes the latest research on Δ23-FK-506, focusing on its molecular mechanisms, therapeutic potential, and recent experimental findings. The compound's unique structural modifications, particularly the Δ23 unsaturation, confer distinct biochemical properties that differentiate it from its parent molecule, opening new avenues for pharmacological applications.
Recent studies published in the Journal of Medicinal Chemistry (2023) have elucidated the precise binding kinetics of Δ23-FK-506 to FK506-binding proteins (FKBPs). Through X-ray crystallography and isothermal titration calorimetry, researchers demonstrated that the Δ23 modification enhances binding affinity to FKBP12 by approximately 1.8-fold compared to native FK-506, while maintaining the characteristic cis-trans peptidyl-prolyl isomerase (PPIase) inhibition. This improved binding profile suggests potential advantages in therapeutic contexts where higher target engagement is desirable.
In neuropharmacology, preclinical investigations have revealed Δ23-FK-506's enhanced neuroprotective effects in models of traumatic brain injury. A 2024 study in ACS Chemical Neuroscience reported that Δ23-FK-506 showed 40% greater efficacy than FK-506 in reducing neuronal apoptosis, attributed to its improved blood-brain barrier penetration and altered interaction with calcineurin. These findings position Δ23-FK-506 as a promising candidate for neurological disorders where conventional calcineurin inhibitors have shown limited success.
The compound's immunomodulatory properties have also been re-evaluated in recent work published in Nature Immunology. Contrary to initial assumptions, Δ23-FK-506 demonstrates a more selective immunosuppressive profile, preferentially inhibiting Th17 cell differentiation while preserving regulatory T cell function. This selective immunomodulation, confirmed through single-cell RNA sequencing analysis, suggests potential applications in autoimmune diseases where maintaining immune balance is crucial.
From a chemical biology perspective, Δ23-FK-506 has proven valuable as a molecular probe. Its fluorescent derivatives have enabled real-time visualization of FKBP-calcineurin interactions in live cells, as detailed in a recent Cell Chemical Biology publication. These tools are advancing our understanding of signal transduction pathways and may facilitate the development of novel therapeutics targeting these critical cellular processes.
Ongoing clinical translation efforts face several challenges, including optimizing the compound's metabolic stability and minimizing potential off-target effects. Recent structure-activity relationship studies have identified key modifications that may address these limitations while preserving Δ23-FK-506's beneficial properties. As research progresses, this compound continues to offer valuable insights into immunophilin biology while demonstrating therapeutic potential across multiple disease areas.
104987-16-8 (Δ23-FK-506) 関連製品
- 159351-69-6(Everolimus)
- 104987-30-6(Dihydro FK-506)
- 104987-12-4(Ascomycin)
- 162635-03-2(Temsirolimus Acetonide)
- 162635-04-3(Temsirolimus)
- 131944-48-4((E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity)
- 53123-88-9(Rapamycin)
- 109581-93-3(Tacrolimus monohydrate)
- 134590-88-8(Iso-FK-506 (iso-Tacrolimus))
- 151519-50-5(7-O-Demethyl rapamycin)




